1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid

Overview

Description

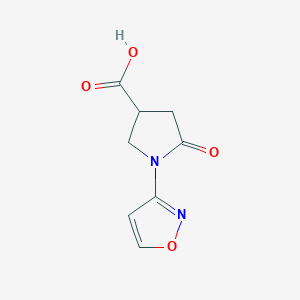

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound featuring a pyrrolidinone core (5-oxopyrrolidine) substituted with an isoxazole moiety at the N1 position and a carboxylic acid group at the C3 position. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, contributes to enhanced metabolic stability and bioactivity, making derivatives of this class promising candidates for drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid typically involves the formation of the isoxazole ring followed by the construction of the pyrrolidine ring. One common method includes the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature . Another approach involves the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production of this compound may involve bulk custom synthesis, where the compound is manufactured in large quantities using optimized reaction conditions to ensure high yield and purity . The process typically includes rigorous quality control measures to meet the required specifications for research and commercial use.

Chemical Reactions Analysis

Types of Reactions

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups on the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of isoxazole compounds exhibit potent anticancer properties. For instance, a study focusing on isoxazole derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies revealed that modifications to the isoxazole ring could enhance biological activity against specific cancer types .

Neuroprotective Effects

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid has been investigated for its neuroprotective effects. Compounds in this class have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have reported that these compounds can modulate mitochondrial function and reduce neuronal apoptosis .

Enzyme Inhibition

Case Study: Protein Kinase Inhibition

Recent studies have highlighted the potential of isoxazole derivatives as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For example, one study identified a series of isoxazole-based compounds that selectively inhibited casein kinase 1 δ (CK1δ). These inhibitors were shown to affect cellular signaling pathways involved in cell proliferation and survival, making them potential candidates for further development in cancer therapeutics .

Antimicrobial Properties

Inhibition of Pathogenic Bacteria

The antimicrobial activity of isoxazole derivatives has been documented in several studies. Compounds similar to this compound have demonstrated effectiveness against a range of pathogenic bacteria, including strains resistant to conventional antibiotics. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .

Agricultural Applications

Pesticidal Activity

There is emerging interest in the use of isoxazole derivatives as agrochemicals. Studies have shown that certain compounds within this class exhibit herbicidal and fungicidal properties, making them suitable for agricultural applications. Research into the efficacy of these compounds against specific pests has indicated potential for development into commercial agricultural products .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy across various applications. SAR studies have focused on modifying the substituents on the isoxazole ring and pyrrolidine structure to enhance biological activity while minimizing toxicity .

Mechanism of Action

The mechanism of action of 1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antinociceptive activity is assessed using thermal irritation models in animal studies . The compound may interact with receptors or enzymes involved in pain perception, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Selected 5-Oxopyrrolidine-3-carboxylic Acid Derivatives

Pharmacological Profiles

- Antioxidant Activity : The 5-chloro-2-hydroxyphenyl derivatives exhibit remarkable antioxidant properties. For instance, 1-(5-chloro-2-hydroxyphenyl)-4-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)pyrrolidin-2-one demonstrated 1.5× higher DPPH radical scavenging activity than ascorbic acid .

- Structural Flexibility : Allyl and imidazole-substituted derivatives (e.g., 1-allyl-5-oxopyrrolidine-3-carboxylic acid) are versatile intermediates for generating libraries of bioactive molecules .

Table 2: Key Pharmacological Data

Physicochemical Properties

- Melting Points : Derivatives with aromatic substituents (e.g., 4-carboxyphenyl) exhibit high melting points (~290°C with decomposition), while alkyl-substituted analogs (e.g., 1-methyl) have lower thermal stability .

- Solubility : The presence of polar groups (e.g., carboxylic acid, hydroxyl) enhances aqueous solubility, whereas hydrophobic substituents (e.g., indol-3-yl) reduce it .

Biological Activity

1-Isoxazol-3-yl-5-oxopyrrolidine-3-carboxylic acid is a heterocyclic compound notable for its potential biological activities. This article presents an overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features both isoxazole and pyrrolidine rings, contributing to its diverse biological profile. Its molecular formula is with a molecular weight of approximately 196.16 g/mol. The unique combination of these rings allows for various modifications, enhancing its utility in medicinal chemistry.

This compound interacts with biological targets through several mechanisms:

- Binding Affinity : The compound binds to specific receptors or enzymes, influencing various biochemical pathways.

- Cellular Effects : It exhibits effects at the molecular and cellular levels, such as modulation of enzyme activity and interference with cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of derivatives related to this compound:

- Gram-positive Bacteria : Compounds derived from this structure demonstrated significant activity against multidrug-resistant Gram-positive pathogens, including Staphylococcus aureus and Enterococcus faecalis .

| Compound | Activity Against | MIC (µg/mL) |

|---|---|---|

| 1a | S. aureus | < 128 |

| 1b | E. faecalis | < 128 |

Anticancer Activity

The anticancer properties have been explored using cell lines such as A549 (human lung cancer). The following findings were observed:

- Cytotoxicity : The compound's derivatives showed varying degrees of cytotoxicity, with some reducing cell viability significantly compared to controls .

| Compound | Viability Reduction (%) | p-value |

|---|---|---|

| 1a | 63.4 | < 0.05 |

| 1b | 21.2 | < 0.001 |

Study on Mitochondrial Function

A pivotal study investigated the effects of isoxazole derivatives on mitochondrial permeability transition pores (mtPTP). The results indicated that certain derivatives enhanced calcium retention capacity in mitochondria, which is crucial for preventing cell death under pathological conditions .

Structure-Activity Relationship (SAR)

Research has focused on optimizing the structure of isoxazole derivatives to improve their biological activities:

Properties

IUPAC Name |

1-(1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c11-7-3-5(8(12)13)4-10(7)6-1-2-14-9-6/h1-2,5H,3-4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHOOJYZDFJWSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=NOC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.